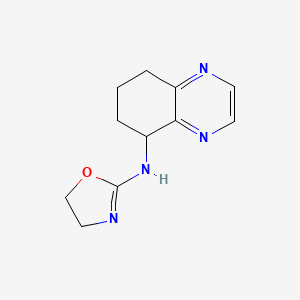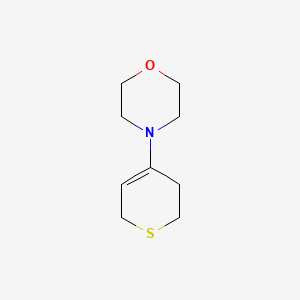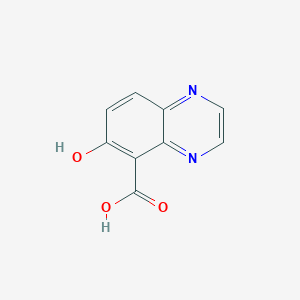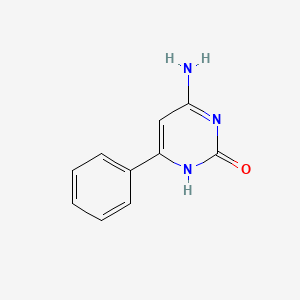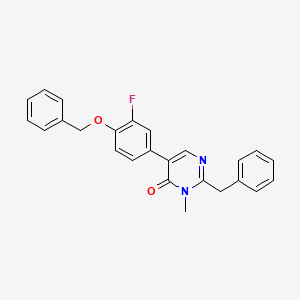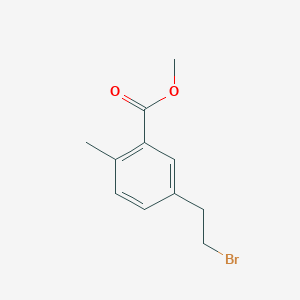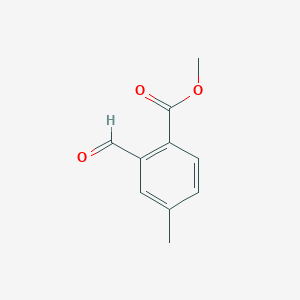
Methyl 2-formyl-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-formyl-4-methylbenzoate is an organic compound with the molecular formula C10H10O3. It is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties. The compound consists of a benzoate ester with a formyl group and a methyl group attached to the benzene ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-formyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process. First, 2-formylbenzoic acid is synthesized through the oxidation of 2-methylbenzaldehyde using an oxidizing agent like potassium permanganate. The resulting acid is then esterified with methanol to produce the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-formyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: 2-carboxy-4-methylbenzoic acid.
Reduction: Methyl 2-hydroxymethyl-4-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 2-formyl-4-methylbenzoate is widely used in scientific research due to its bioactive properties. It serves as a precursor in the synthesis of various pharmacologically active compounds, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents. Its versatility as a synthetic intermediate makes it valuable in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of methyl 2-formyl-4-methylbenzoate is primarily related to its ability to interact with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biological pathways, leading to the compound’s observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Methyl 4-formyl-2-methylbenzoate: Similar structure but with different positional isomers of the formyl and methyl groups.
Methyl 2-formylbenzoate: Lacks the additional methyl group on the benzene ring.
Methyl 4-formylbenzoate: Lacks the methyl group on the benzene ring.
Uniqueness: Methyl 2-formyl-4-methylbenzoate is unique due to the specific positioning of the formyl and methyl groups on the benzene ring, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This unique structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
methyl 2-formyl-4-methylbenzoate |
InChI |
InChI=1S/C10H10O3/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-6H,1-2H3 |
Clé InChI |
SKMQSMDSDANCGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




